1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
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Overview
Description
1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[111]pentanyl]-N-methylmethanamine is a synthetic organic compound that features a unique bicyclo[111]pentane scaffold This structure is notable for its rigidity and three-dimensionality, which can impart distinct physicochemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through the radical multicomponent carboamination of [1.1.1]propellane.
Introduction of the 5-Chloro-2-fluorophenyl Group: This step involves the functionalization of the bicyclo[1.1.1]pentane core with the 5-chloro-2-fluorophenyl group using appropriate halogenation and substitution reactions.
N-Methylation: The final step involves the methylation of the amine group to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: Halogenation and other substitution reactions can introduce new functional groups onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are often employed.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, potentially leading to new pharmaceuticals with enhanced pharmacokinetic properties.
Materials Science: Its rigidity and stability make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity for certain biological targets. The 5-chloro-2-fluorophenyl group can further modulate the compound’s activity by influencing its electronic and steric properties .
Comparison with Similar Compounds
- 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-ethylmethanamine
- 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-propylmethanamine
Comparison: Compared to these similar compounds, 1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine offers a unique balance of rigidity and functional group diversity. Its specific substitution pattern provides distinct physicochemical properties, making it particularly valuable for certain applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN/c1-16-8-12-5-13(6-12,7-12)10-4-9(14)2-3-11(10)15/h2-4,16H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCUUFDKISSFAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=C(C=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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